Abemaciclib
Vue d'ensemble
Description
Abemaciclib est un médicament principalement utilisé pour le traitement des cancers du sein avancés ou métastatiques. Il a été développé par Eli Lilly et agit comme un inhibiteur sélectif de la kinase dépendante des cyclines 4 (CDK4) et de la kinase dépendante des cyclines 6 (CDK6). Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, et leur inhibition peut contribuer à contrôler la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Abemaciclib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of cyclin-dependent kinases.
Biology: this compound is employed in research to understand cell cycle regulation and its impact on cancer cell proliferation.
Mécanisme D'action
Target of Action
Abemaciclib is an antitumor agent and a dual inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) . These kinases are involved in the cell cycle and promotion of cancer cell growth in case of unregulated activity .
Mode of Action
This compound works by blocking the action of the abnormal proteins CDK4 and CDK6 that signal cancer cells to multiply . This helps slow or stop the spread of cancer cells . It inhibits cell cycle progression and promotes senescence and apoptosis in cancer cells .
Biochemical Pathways
This compound’s mechanism of action involves inhibiting cell cycle progression and promoting senescence and apoptosis in cancer cells . It is a potent inhibitor of CDK4 and CDK6, selectively targeting their complexes with cyclinD1 . It exerts its action on these complexes even at nanomolar concentrations .
Pharmacokinetics
This compound exhibits a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . This compound has three active metabolites with similar potency that are clinically relevant (i.e., M2, M20, M18) . Pharmacokinetic exposure increases under- and over-proportionally with an increasing dose for this compound .
Result of Action
This compound significantly inhibits cell proliferation and increases cellular apoptosis and cell cycle arrest in cancer cell lines . It also considerably reduces cell migration and colony formation . The mechanism seems to involve the PI3K pathway .
Action Environment
The exposure of this compound is dramatically affected by strong cytochrome P450 3A4 modulators . Higher exposure is associated with an increased risk of neutropenia . In addition, it is recommended to avoid grapefruit products while taking this compound .
Analyse Biochimique
Biochemical Properties
Abemaciclib preferentially inhibits CDK4 kinase activity over CDK6, resulting in the inhibition of cell proliferation . It interacts with these enzymes, leading to a halt in the cell cycle and preventing the uncontrolled cell division characteristic of cancer .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of targets downstream of PIM kinases, including p70S6K, S6, 4EBP1, and BAD .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and consistent performance, as demonstrated by an incurred sample reanalysis passing rate exceeding 95% across clinical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is common for such effects to be observed in pharmacokinetic studies.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function . While specific transporters or binding proteins that it interacts with are not mentioned in the available literature, such interactions are common for drugs of this nature.
Subcellular Localization
As a small molecule drug, it is likely to diffuse freely across the cell membrane and exert its effects in the cytoplasm or nucleus, where its target proteins (CDK4 and CDK6) are located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'Abemaciclib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des méthodes comprend la réaction de la 2-chloro-5-bromopyridine avec le chlorure d'isopropylmagnésium dans le tétrahydrofurane, suivie de l'ajout de N,N-diméthylformamide. Cette réaction donne la 2-chloro-5-pyridinecarboxaldéhyde, qui est ensuite traitée par diverses étapes pour obtenir le produit final .
Méthodes de production industrielle : La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions : Abemaciclib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et sa dégradation dans l'organisme .
Réactifs et conditions communs:
Oxydation : this compound peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Les réactions de substitution peuvent se produire en milieu acide ou basique, impliquant souvent des nucléophiles tels que les ions hydroxyde.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont excrétés par l'organisme. Ces métabolites sont souvent moins actifs que le composé parent, mais ils sont cruciaux pour son élimination .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des kinases dépendantes des cyclines.
Biologie : this compound est utilisé dans la recherche pour comprendre la régulation du cycle cellulaire et son impact sur la prolifération des cellules cancéreuses.
5. Mécanisme d'action
This compound exerce ses effets en inhibant les kinases dépendantes des cyclines 4 et 6. Ces kinases, lorsqu'elles sont activées par liaison aux D-cyclines, favorisent la phosphorylation de la protéine du rétinoblastome (Rb), conduisant à la progression du cycle cellulaire et à la prolifération cellulaire. En inhibant ces kinases, this compound empêche la phosphorylation de Rb, arrêtant ainsi la progression du cycle cellulaire et réduisant la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Abemaciclib est souvent comparé à d'autres inhibiteurs de la kinase dépendante des cyclines tels que Palbociclib et Ribociclib. Bien que les trois composés ciblent CDK4 et CDK6, this compound possède des propriétés pharmacocinétiques uniques, notamment une biodisponibilité plus élevée et un profil d'effets secondaires différent. Contrairement à Palbociclib et Ribociclib, this compound peut être administré en continu sans nécessiter de période d'interruption .
Composés similaires:
Palbociclib : Un autre inhibiteur de CDK4/6 utilisé pour le traitement du cancer du sein.
Ribociclib : Semblable à Palbociclib, il est utilisé pour traiter le cancer du sein positif aux récepteurs hormonaux, négatif au HER2.
Le schéma posologique continu et le profil pharmacocinétique unique d'this compound en font un complément précieux à l'arsenal des thérapies anticancéreuses.
Activité Biologique
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has gained prominence in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer. This article explores its biological activity, pharmacokinetics, clinical efficacy, and associated case studies, supported by diverse research findings.
This compound functions by inhibiting CDK4 and CDK6, which are critical for cell cycle progression. The inhibition of these kinases leads to a blockade of the cell cycle at the G1 phase, preventing tumor cells from proliferating. This mechanism is particularly effective in cancers that are dependent on cyclin D1 for growth, such as HR+ breast cancer.
Key Features:
- Selectivity : this compound shows a higher selectivity for CDK4 over CDK6, with a KiATP of approximately 0.6 nmol/L for CDK4 and 1.7 nmol/L for CDK6 .
- Continuous Dosing : Unlike other CDK inhibitors, this compound allows for continuous dosing, which is crucial for maintaining sustained target inhibition and enhancing therapeutic efficacy .
Pharmacokinetics
This compound is primarily metabolized by the liver through cytochrome P450 enzymes, notably CYP3A4. Its pharmacokinetic profile has been characterized in various studies:
- Dosing Regimens : Clinical trials have utilized doses ranging from 50 mg to 300 mg administered orally. A phase I study indicated a linear pharmacokinetic profile with time-dependent bioavailability .
- Half-Life : The elimination half-life of this compound ranges between 15 to 20 hours, allowing for twice-daily dosing to maintain effective plasma concentrations .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | ~100% |
Elimination Half-Life | 15-20 hours |
Peak Plasma Concentration | Achieved within 1-4 hours |
Recommended Dosage | 150 mg or 200 mg twice daily |
MONARCH Trials
The MONARCH clinical trial series has extensively evaluated the efficacy of this compound in various settings:
- MONARCH 1 : This phase II study assessed this compound as a monotherapy in patients with refractory HR+/HER2− metastatic breast cancer. The objective response rate (ORR) was reported at 19.7% , with a median duration of response (DoR) of 8.6 months .
- MONARCH 2 : In this phase III trial, this compound combined with fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant (16.4 months vs. 9.3 months; p < .001). The overall survival (OS) was also enhanced to 46.7 months versus 37.3 months for the control group .
- MONARCH 3 : This trial demonstrated that this compound plus an aromatase inhibitor improved PFS significantly compared to the placebo arm (median PFS of 28 months vs. 14 months ; p < .000002) .
Table 2: Summary of MONARCH Trial Findings
Trial | Treatment | ORR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
MONARCH 1 | This compound Monotherapy | 19.7 | N/A | N/A |
MONARCH 2 | This compound + Fulvestrant | 48.1 | 16.4 | 46.7 |
MONARCH 3 | This compound + Aromatase Inhibitor | 61.0 | 28 | N/A |
Case Studies and Real-World Evidence
Recent studies have highlighted the real-world effectiveness and safety profile of this compound when used in combination with endocrine therapies:
- A retrospective study indicated that patients receiving this compound alongside endocrine therapy exhibited improved clinical outcomes despite higher rates of adverse events such as neutropenia and diarrhea .
- Another analysis emphasized the importance of monitoring drug-drug interactions due to this compound's metabolism through CYP enzymes, which can significantly affect its pharmacokinetics and therapeutic outcomes .
Case Study Example
A case study involving a patient with HR+/HER2− metastatic breast cancer showed a significant reduction in tumor size after initiating treatment with this compound combined with an aromatase inhibitor, reflecting its potential effectiveness in real-world settings.
Propriétés
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDCWONPYILKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673119 | |
Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6. | |
Record name | Abemaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1231929-97-7 | |
Record name | Abemaciclib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abemaciclib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abemaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABEMACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.